molecular formula C15H13NO2 B12958641 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol

Katalognummer: B12958641
Molekulargewicht: 239.27 g/mol
InChI-Schlüssel: BQVUFDPGFSKPMA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol is a chemical compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring

Vorbereitungsmethoden

The synthesis of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the benzoxazole ring . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

1-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-ol can be compared with other benzoxazole derivatives:

    2-Phenylbenzo[d]oxazole: Similar structure but lacks the ethan-1-ol group.

    6-Methyl-2-phenylbenzo[d]oxazole: Contains a methyl group instead of the ethan-1-ol group.

    5-Methyl-2-phenylbenzo[d]oxazole: Another derivative with a different substitution pattern. The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C15H13NO2

Molekulargewicht

239.27 g/mol

IUPAC-Name

1-(2-phenyl-1,3-benzoxazol-5-yl)ethanol

InChI

InChI=1S/C15H13NO2/c1-10(17)12-7-8-14-13(9-12)16-15(18-14)11-5-3-2-4-6-11/h2-10,17H,1H3

InChI-Schlüssel

BQVUFDPGFSKPMA-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.